molecular formula C14H24O5 B14720537 Diethyl (3-oxobutyl)(propan-2-yl)propanedioate CAS No. 13387-67-2

Diethyl (3-oxobutyl)(propan-2-yl)propanedioate

Cat. No.: B14720537
CAS No.: 13387-67-2
M. Wt: 272.34 g/mol
InChI Key: LXHZJZHFPZGDHP-UHFFFAOYSA-N
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Description

Diethyl (3-oxobutyl)(propan-2-yl)propanedioate is an organic compound with the molecular formula C14H24O5. It is a diester derivative of propanedioic acid, featuring both diethyl and 3-oxobutyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-oxobutyl)(propan-2-yl)propanedioate can be synthesized through a multi-step process involving the esterification of propanedioic acid derivatives. One common method involves the reaction of diethyl propanedioate with 3-oxobutyl bromide under basic conditions, typically using sodium ethoxide as a base. The reaction is carried out in an anhydrous ethanol solvent at reflux temperature to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-oxobutyl)(propan-2-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding diols.

    Substitution: Nucleophilic substitution reactions can replace the oxo group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (3-oxobutyl)(propan-2-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its use in drug development, particularly in designing prodrugs and active pharmaceutical ingredients.

    Industry: It serves as a precursor in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (3-oxobutyl)(propan-2-yl)propanedioate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler diester of propanedioic acid, lacking the 3-oxobutyl group.

    Diethyl (2-oxobutyl)phosphonate: Contains a phosphonate group instead of the propanedioate moiety.

    Diethyl (2-oxopropyl)phosphonate: Similar structure but with a different alkyl chain length.

Uniqueness

Diethyl (3-oxobutyl)(propan-2-yl)propanedioate is unique due to its combination of diethyl ester and 3-oxobutyl groups, which confer distinct reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

13387-67-2

Molecular Formula

C14H24O5

Molecular Weight

272.34 g/mol

IUPAC Name

diethyl 2-(3-oxobutyl)-2-propan-2-ylpropanedioate

InChI

InChI=1S/C14H24O5/c1-6-18-12(16)14(10(3)4,9-8-11(5)15)13(17)19-7-2/h10H,6-9H2,1-5H3

InChI Key

LXHZJZHFPZGDHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)C)(C(C)C)C(=O)OCC

Origin of Product

United States

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